molecular formula C24H24N2O5S B3713322 Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B3713322
M. Wt: 452.5 g/mol
InChI Key: AOLRHGZOJKLKHJ-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

The synthesis of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of ethyl 3-aryl-2-cyanoprop-2-enoates with N1,N3-bis(2-methoxyphenyl)propanediamide in the presence of a base like triethylamine in anhydrous ethanol can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, leading to alterations in cellular processes. For instance, thiophene derivatives have been shown to modulate voltage-gated sodium channels, which can influence nerve signal transmission and have applications in pain management and anesthesia .

Properties

IUPAC Name

ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-5-31-24(29)19-15(3)20(22(28)25-17-11-6-7-12-18(17)30-4)32-23(19)26-21(27)16-10-8-9-14(2)13-16/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLRHGZOJKLKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
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Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
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Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
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Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
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Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

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